![molecular formula C21H30N2O4 B11926292 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyclopropyl group and protected by carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Vorbereitungsmethoden
The synthesis of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected using the carbobenzyloxy (Cbz) group. This is usually achieved by reacting piperidine with benzyl chloroformate in the presence of a base.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced by reacting the protected piperidine with cyclopropylamine.
Protection of the Amino Group: The newly introduced amino group is then protected using the tert-butyloxycarbonyl (Boc) group.
Analyse Chemischer Reaktionen
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine can undergo various chemical reactions:
Deprotection Reactions: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2), while the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or by heating.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Wissenschaftliche Forschungsanwendungen
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is primarily used as a building block in organic synthesis. Its applications include:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the protecting groups help in the selective formation of peptide bonds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, where it serves as a probe or a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine is largely dependent on its use as a synthetic intermediate. The protecting groups (Cbz and Boc) prevent unwanted reactions at specific sites, allowing for selective modifications.
Vergleich Mit ähnlichen Verbindungen
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine can be compared with other protected piperidine derivatives:
1-Cbz-3-[Boc(amino)]piperidine: Similar structure but without the cyclopropyl group, making it less sterically hindered.
1-Cbz-3-[Boc(methyl)amino]piperidine: Contains a methyl group instead of a cyclopropyl group, which can affect its reactivity and steric properties.
1-Cbz-3-[Boc(phenyl)amino]piperidine: Contains a phenyl group, which can introduce aromatic interactions and affect the compound’s overall properties.
These comparisons highlight the unique steric and electronic properties imparted by the cyclopropyl group in this compound.
Eigenschaften
Molekularformel |
C21H30N2O4 |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
benzyl 3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)23(17-11-12-17)18-10-7-13-22(14-18)19(24)26-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3 |
InChI-Schlüssel |
WOFWKVSYWXJCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.